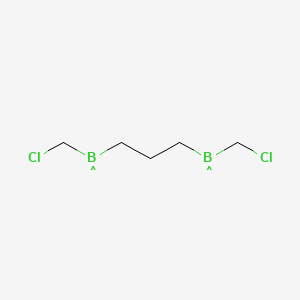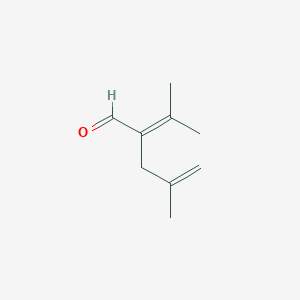
4-Methyl-2-(propan-2-ylidene)pent-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(propan-2-ylidene)pent-4-enal is an organic compound with the molecular formula C9H14O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is notable for its unique structure, which includes a double bond and a methyl group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(propan-2-ylidene)pent-4-enal can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde or ketone with an alpha-hydrogen reacts with another carbonyl compound in the presence of a base. For instance, the reaction between 4-methylpent-3-en-2-one and propanal under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and the choice of catalyst, are carefully controlled to maximize efficiency. Common catalysts include sodium hydroxide or other strong bases.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(propan-2-ylidene)pent-4-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position, due to the presence of the double bond and the electron-withdrawing aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(propan-2-ylidene)pent-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(propan-2-ylidene)pent-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bond and methyl group also contribute to its reactivity, allowing it to participate in various chemical pathways. These interactions can lead to changes in cellular processes, making it a compound of interest in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpent-3-en-2-one: Similar structure but lacks the aldehyde group.
2-Methyl-2-pentenal: Similar structure with a different position of the double bond and methyl group.
3-Methyl-2-butenal: Similar structure but with a shorter carbon chain.
Uniqueness
4-Methyl-2-(propan-2-ylidene)pent-4-enal is unique due to the combination of its aldehyde group, double bond, and methyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
89502-57-8 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
4-methyl-2-propan-2-ylidenepent-4-enal |
InChI |
InChI=1S/C9H14O/c1-7(2)5-9(6-10)8(3)4/h6H,1,5H2,2-4H3 |
InChI-Schlüssel |
JSLKTLPHMFWGJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(CC(=C)C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


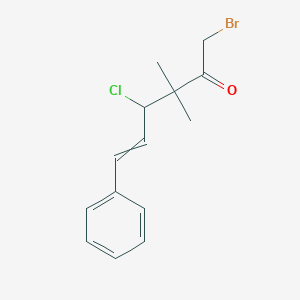
![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
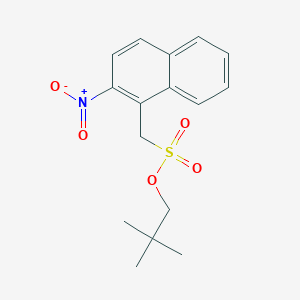
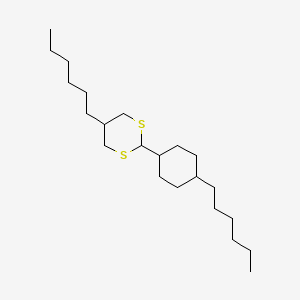

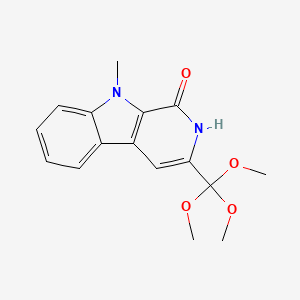
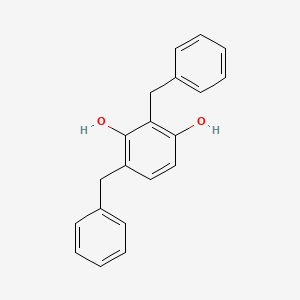
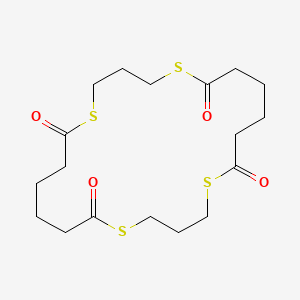
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
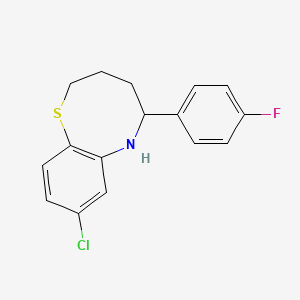
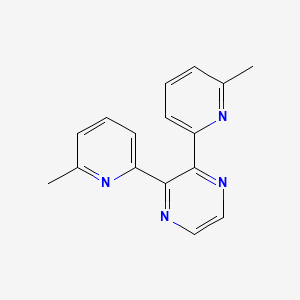
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
